molecular formula C9H6F3N B1351012 4-Methyl-3-(trifluoromethyl)benzonitrile CAS No. 261952-06-1

4-Methyl-3-(trifluoromethyl)benzonitrile

Cat. No. B1351012
M. Wt: 185.15 g/mol
InChI Key: YWAGJCPTOFPGIS-UHFFFAOYSA-N
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Description

4-Methyl-3-(trifluoromethyl)benzonitrile is a key intermediate in the synthesis of fluvoxamine . It participates in nickel-catalyzed arylcyanation reaction of 4-octyne .


Synthesis Analysis

The synthesis of 4-Methyl-3-(trifluoromethyl)benzonitrile involves several steps. It is a key intermediate in the synthesis of fluvoxamine . More detailed information about the synthesis process can be found in the paper titled "Synthesis of 3-Trifluoromethyl-4-halobenzonitriles" .


Molecular Structure Analysis

The molecular structure of 4-Methyl-3-(trifluoromethyl)benzonitrile has been analyzed in several studies . The molecules are linked together through one C-H…F bond and two C-H…N hydrogen bonds into sheets that are further crosslinked to form a dense two-dimensional network without π π ring interactions .


Chemical Reactions Analysis

4-Methyl-3-(trifluoromethyl)benzonitrile participates in various chemical reactions. For instance, it participates in the nickel-catalyzed arylcyanation reaction of 4-octyne . More detailed information about its chemical reactivity can be found in the paper titled "Divulging the various chemical reactivity of trifluoromethyl-4-vinylbenzene as well as methyl-4-vinyl-benzene in 3th2 cycloaddition reactions" .


Physical And Chemical Properties Analysis

4-Methyl-3-(trifluoromethyl)benzonitrile has a molecular weight of 185.15 g/mol. It has a topological polar surface area of 23.8 Ų. It has a complexity of 225. It has no hydrogen bond donor count and a hydrogen bond acceptor count of 4 .

Scientific Research Applications

Battery Technology

Field : Battery Technology

Application : “4-Methyl-3-(trifluoromethyl)benzonitrile” is used as a novel electrolyte additive for lithium nickel manganese oxide cathode of high voltage lithium ion battery .

Synthesis of Sorafenib

Field : Pharmaceutical Industry

Application : “4-Methyl-3-(trifluoromethyl)benzonitrile” is used in the synthesis of Sorafenib . Sorafenib is a kinase inhibitor drug approved for the treatment of primary kidney cancer, advanced primary liver cancer, and radioactive iodine resistant advanced thyroid carcinoma.

Safety And Hazards

Safety data sheets suggest that contact with skin and eyes should be avoided. Formation of dust and aerosols should also be avoided. Appropriate exhaust ventilation should be provided at places where dust is formed . It is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, and Acute Tox. 4 Oral .

Future Directions

While specific future directions for the research and application of 4-Methyl-3-(trifluoromethyl)benzonitrile are not explicitly mentioned in the available literature, its role as a key intermediate in the synthesis of fluvoxamine suggests potential applications in the development of new pharmaceuticals .

properties

IUPAC Name

4-methyl-3-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N/c1-6-2-3-7(5-13)4-8(6)9(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWAGJCPTOFPGIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379605
Record name 4-Methyl-3-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-(trifluoromethyl)benzonitrile

CAS RN

261952-06-1
Record name 4-Methyl-3-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
HE Bonfield, JD Williams, WX Ooi, SG Leach… - …, 2018 - Wiley Online Library
A platform has been developed to enable standardization of light sources, allowing consistent scale‐up from high‐throughput screening in batch to flow, using the same pseudo‐…
M Duan, S Fu, Y Han, Y Tian, J Jiang, Y Xing, Y Hou… - Chemical Papers, 2022 - Springer
This paper described the development of an improved, practical and efficient protocol method for the multigram-scale synthesis of GSK 2,256,294, an orally bioavailable potent and …
Number of citations: 0 link.springer.com
A Quattropani, WHB Sauer, S Crosignani… - …, 2015 - Wiley Online Library
Sphingosine‐1‐phosphate (S1P) receptor agonists have shown promise as therapeutic agents for multiple sclerosis (MS) due to their regulatory roles within the immune, central …

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